molecular formula C15H10O3 B191507 4'-Hydroxyflavone CAS No. 4143-63-9

4'-Hydroxyflavone

Cat. No. B191507
Key on ui cas rn: 4143-63-9
M. Wt: 238.24 g/mol
InChI Key: SHGLJXBLXNNCTE-UHFFFAOYSA-N
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Patent
US08017649B2

Procedure details

A mixture of the 4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone (400 mg, 0.711 mmol) and Pd(OH)2 (56 mg) in THF (10 mL), ethanol (1.2 mL) and AcOH (100 μL) was treated with hydrogen (50 psi) for 18 h. The reaction mixture was then filtered (Celite) and the pad washed with THF. The filtrate was concentrated and the solid residue was purified by flash chromatography (70% THF/toluene+1% AcOH) and the resultant solid recrystallised from THF/petrol to afford the acid as a colourless solid (150 mg, 55%); mp 177-180° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.56-1.66 (m, 4H, CH2CH2), 2.25 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 6.96 (app. d, 2H, J=8.5 Hz, H2′,6′), 7.52 (t, 1H, J6,7=J7,8=7.5 Hz, H7), 7.80 (app. d, 2H, J=7.5 Hz, H3′,5′), 7.78 (m, 1H, H8), 7.85 (t, 1H, J5,6=J6,7=7.5 Hz, H6), 8.06 (d, 1H, J5,6=8.0 Hz, H5); 13C NMR (125 MHz, d6-DMSO) δ 23.8, 23.9, 32.9, 33.3 (4C, CH2), 115.9, 118.5, 119.7, 122.7, 125.0, 125.6, 130.1, 131.9, 134.5, 154.9, 155.8 160.6 (Ar), 170.4 170.9, 174.3 (3C, C═O); IR 3257, 2944, 2869, 1765, 1706, 1595, 854 cm−1; HRMS (ESI+) m/z 383.1123, C21H19O7 [M+H]+ requires 383.1131.
Name
4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
55%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:42]=[CH:41][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:40])[C:22]=2OC(CCCCC(OCC2C=CC=CC=2)=O)=O)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C1COCC1.C(O)C.CC(O)=O.[OH-].[OH-].[Pd+2]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:40])[CH:22]=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:41][CH:42]=1 |f:5.6.7|

Inputs

Step One
Name
4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2OC3=CC=CC=C3C(C2OC(=O)CCCCC(=O)OCC2=CC=CC=C2)=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 μL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
56 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered (Celite)
WASH
Type
WASH
Details
the pad washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the solid residue was purified by flash chromatography (70% THF/toluene+1% AcOH)
CUSTOM
Type
CUSTOM
Details
the resultant solid recrystallised from THF/petrol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2OC3=CC=CC=C3C(C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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